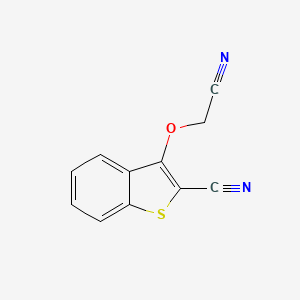

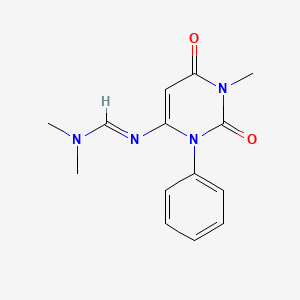

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, also known as TMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMTB is a thiol-reactive compound that has been shown to possess unique biochemical and physiological properties, making it an attractive candidate for research in several areas.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research in the domain of benzamide derivatives has shown that these compounds can be synthesized through various chemical routes and evaluated for their anticancer properties. For instance, a study by Ravinaik et al. (2021) designed and synthesized a series of benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines, outperforming etoposide, a reference drug, in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Catalysis and Microwave-Assisted Synthesis

In another study, benzamide derivatives were prepared using a Keggin-type heteropolyacids series as catalysts under microwave irradiation, demonstrating the potential for high-yielding reactions and short reaction times. This study also found that these compounds exhibited antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Ighilahriz-Boubchir, Boutemeur-Kheddis, Rabia, Makhloufi-Chebli, Hamdi, & Silva, 2017).

Targeting Cancer Stem Cells

Moreover, a study by Bhat, Al‐Dhfyan, & Al-Omar (2016) on novel benzoyl-dihydropyrimidine derivatives revealed their efficacy in targeting cancer stem cells, offering insights into the development of anticancer therapeutics with specific mechanisms of action (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Aromatic N-methylamides Study

Research on aromatic N-methylamides, including stereochemical analyses and dynamic behaviors, provides foundational knowledge on the structural preferences of similar compounds in crystal and solution, which is crucial for understanding their reactivity and potential biological activities (Azumaya, Kagechika, Yamaguchi, & Shudo, 1995).

Electrophoretic Separation Techniques

Another aspect of scientific research related to benzamide compounds is the development of analytical techniques for their identification and quantification. For example, a study by Ye et al. (2012) explored nonaqueous capillary electrophoresis as a method for separating and analyzing imatinib mesylate and related substances, demonstrating the technique's effectiveness for quality control purposes (Ye, Huang, Li, Xiang, & Xu, 2012).

Propiedades

IUPAC Name |

N,3,5-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-11-7-12(2)9-13(8-11)14(17)16(4)15(3)5-6-20(18,19)10-15/h7-9H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNVRXTWANZSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2758347.png)

![3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2758353.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2758357.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide](/img/structure/B2758361.png)

![2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2758364.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2758366.png)

![2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2758368.png)